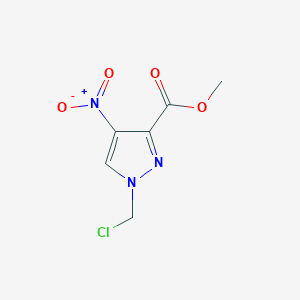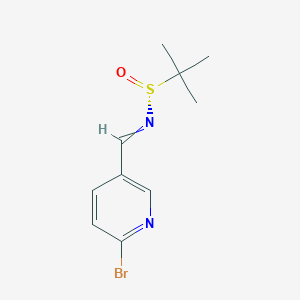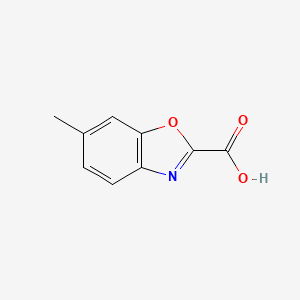![molecular formula C12H17NOS B11723264 (R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B11723264.png)
(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It is also referred to as a chiral ammonia equivalent for the synthesis of amines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfinamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfinamide derivatives
Wissenschaftliche Forschungsanwendungen
®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Wirkmechanismus
The mechanism of action of ®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide group provides steric hindrance and electronic effects that influence the stereochemistry of the reactions it participates in. This compound can form stable intermediates with various reagents, facilitating the formation of chiral products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butanesulfinamide:
Sulfonamides: A class of compounds that include sulfonamide functional groups, known for their medicinal properties.
Sulfinimines: Compounds containing a sulfinimine group, used in the synthesis of chiral amines.
Uniqueness
®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide is unique due to its specific chiral properties and its ability to act as a chiral auxiliary in a wide range of chemical reactions. Its stability and reactivity make it a valuable tool in asymmetric synthesis .
Eigenschaften
Molekularformel |
C12H17NOS |
|---|---|
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/t15-/m1/s1 |
InChI-Schlüssel |
CIQHJZHMIYCJTP-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C=N[S@](=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)









